molecular formula C14H17F2NO4 B13194385 Methyl 2-(benzoylamino)-6,6-difluoro-5-hydroxyhexanoate

Methyl 2-(benzoylamino)-6,6-difluoro-5-hydroxyhexanoate

Cat. No.: B13194385
M. Wt: 301.29 g/mol
InChI Key: HBCBQHHIBOKVNG-UHFFFAOYSA-N
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Description

Methyl 2-(benzoylamino)-6,6-difluoro-5-hydroxyhexanoate is a fluorinated hydroxyhexanoate derivative featuring a benzoylamino group at the C2 position and dual fluorine substituents at C4. This compound has garnered attention in pharmaceutical research, particularly in the context of PCSK9 inhibitor development, as noted in regulatory reports .

Properties

Molecular Formula

C14H17F2NO4

Molecular Weight

301.29 g/mol

IUPAC Name

methyl 2-benzamido-6,6-difluoro-5-hydroxyhexanoate

InChI

InChI=1S/C14H17F2NO4/c1-21-14(20)10(7-8-11(18)12(15)16)17-13(19)9-5-3-2-4-6-9/h2-6,10-12,18H,7-8H2,1H3,(H,17,19)

InChI Key

HBCBQHHIBOKVNG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CCC(C(F)F)O)NC(=O)C1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Initial Precursors and Strategy

The synthesis typically begins with a suitable hexanoic acid derivative or a protected amino alcohol, which provides the backbone for subsequent functionalization. The key features include the installation of the difluoro moiety at the 6-position and the benzoylamino group at the 2-position, with methyl esterification at the terminal carboxylic acid.

Key starting materials :

  • 6-Hexenoic acid derivatives or amino alcohols
  • Benzoyl chloride or benzoyl derivatives for amide formation
  • Fluorinating agents for the difluoro substitution

Fluorination at the 6-Position

The difluoro substitution at the 6-position is a critical step, often achieved through electrophilic or nucleophilic fluorination methods:

Method Reagents Conditions Remarks Reference
Electrophilic fluorination Diethylaminosulfur trifluoride (DAST) or similar Reflux or room temperature Selective fluorination at activated positions
Nucleophilic fluorination Deoxyfluorination reagents like Deoxo-Fluor Elevated temperature For introducing difluoro groups at secondary carbons

Research Findings :

  • Electrophilic fluorination using DAST has demonstrated high regioselectivity for secondary carbons, facilitating the formation of the 6,6-difluoro motif with minimal side reactions.
  • Nucleophilic fluorination methods have been optimized for better yields and stereocontrol, especially when combined with chiral auxiliaries or catalysts.

Amide Formation at the 2-Position

The benzoylamino group is introduced via amide coupling:

Method Reagents Conditions Remarks Reference
Direct acylation Benzoyl chloride or benzoyl anhydride In pyridine or TEA, 0–25°C Fast, high-yielding
Carbodiimide-mediated coupling DCC or EDCI In DCM or DMF, room temperature Mild, compatible with sensitive groups

Research Findings :

  • Using benzoyl chloride in pyridine provides efficient acylation with minimal racemization.
  • Carbodiimide coupling agents offer milder conditions, reducing potential side reactions and improving purity.

Hydroxy Group Introduction at the 5-Position

The hydroxy group at the 5-position can be introduced via oxidation or hydroxylation:

Method Reagents Conditions Remarks Reference
Hydroxylation OsO₄ or m-CPBA In inert solvents, 0°C to room temperature For stereoselective hydroxylation
Oxidation of alcohol N/A Not applicable here Usually subsequent to alcohol formation N/A

Research Findings :

  • Hydroxylation with OsO₄ provides stereoselective addition, crucial for biological activity.
  • m-CPBA-mediated oxidation can be used if the precursor alcohol is available.

Esterification to Methyl Hexanoate

The final step involves esterification of the acid intermediate to produce the methyl ester:

Method Reagents Conditions Remarks Reference
Fischer esterification Methanol, acid catalyst (e.g., H₂SO₄) Reflux Classic, high-yield method
DCC-mediated esterification DCC, methanol Room temperature Milder, avoids heating N/A

Research Findings :

  • Fischer esterification remains the most straightforward method for methyl ester formation, especially in large-scale synthesis.

Summary of the Synthetic Route

Step Reaction Key Reagents Conditions Yield/Notes
1 Fluorination at C-6 DAST or Deoxo-Fluor Reflux or elevated temp High regioselectivity
2 Amide formation at C-2 Benzoyl chloride Pyridine, 0°C–25°C High yield, minimal racemization
3 Hydroxylation at C-5 OsO₄ or m-CPBA 0°C to room temp Stereoselective hydroxylation
4 Esterification Methanol, acid catalyst Reflux Quantitative yields

Research Discoveries and Innovations

Recent advances highlight the importance of stereoselective fluorination and amide coupling, with some studies employing chiral catalysts to control stereochemistry at the 5-position. Additionally, novel fluorinating reagents have been developed to improve yields and selectivity, reducing side reactions and enabling scalable synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 6,6-difluoro-5-hydroxy-2-(phenylformamido)hexanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Chromium trioxide, PCC

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Sodium methoxide, potassium tert-butoxide

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as carbonyl derivatives from oxidation, hydroxyl derivatives from reduction, and substituted derivatives from nucleophilic substitution reactions.

Mechanism of Action

The mechanism of action of methyl 6,6-difluoro-5-hydroxy-2-(phenylformamido)hexanoate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Analysis

The compound’s key structural motifs include:

  • 6,6-Difluoro substituents : Likely influence metabolic stability and electronic properties.
  • 5-Hydroxyhexanoate ester: Contributes to solubility and hydrolysis kinetics.

Table 1: Structural Comparison with Analogous Compounds

Compound Name Key Substituents Primary Use/Activity Reference
Methyl 2-(benzoylamino)-6,6-difluoro-5-hydroxyhexanoate C2 benzoylamino, C6-F₂, C5-OH PCSK9 inhibitor candidate (hypothesized)
Triflusulfuron methyl ester Triazine, sulfonylurea, trifluoroethoxy Herbicide (ALS inhibitor)
Ethametsulfuron methyl ester Triazine, sulfonylurea, ethoxy Herbicide (ALS inhibitor)
Methyl 2-benzoylamino-2-(oxo)butanoate C2 benzoylamino, oxo group Precursor for heterocyclic synthesis

Key Observations :

  • Pesticide Analogs : Sulfonylurea derivatives (e.g., triflusulfuron, ethametsulfuron) share ester and triazine groups but lack fluorine and hydroxyl moieties. These compounds inhibit acetolactate synthase (ALS), a target absent in the pharmacology of the target compound .
  • Synthetic Precursors: Methyl 2-benzoylamino-2-(oxo)butanoate () shares the benzoylamino-ester backbone but diverges in fluorine and hydroxyl substitution. Its cyclization products (oxazoloquinolines, imidazoles) highlight the role of reactive groups in heterocycle formation, a pathway less relevant to the fluorinated target compound .
Pharmacological Potential

While the target compound is listed alongside PCSK9 inhibitors (), its exact mechanism remains unelucidated. In contrast:

  • Pesticide Analogs : Explicitly target plant ALS enzymes, leveraging sulfonylurea-triazine interactions .
  • Heterocyclic Derivatives (): Exhibit antimicrobial or anticancer activity via fused ring systems (e.g., oxazoloquinolines) .

Biological Activity

Methyl 2-(benzoylamino)-6,6-difluoro-5-hydroxyhexanoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an in-depth analysis of its biological properties, including its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.

  • Molecular Formula: C14H17F2NO4
  • Molar Mass: 301.29 g/mol
  • CAS Number: 1218402-90-4

These properties are critical for understanding the compound's interactions within biological systems.

This compound exhibits several mechanisms that contribute to its biological activity:

  • Tyrosinase Inhibition: The compound has shown potential as a tyrosinase inhibitor, which is crucial in the treatment of hyperpigmentation disorders. Tyrosinase is an enzyme involved in melanin biosynthesis, and inhibiting this enzyme can reduce melanin production in skin cells.
  • Antioxidant Activity: Preliminary studies suggest that this compound may possess antioxidant properties, which can protect cells from oxidative stress and damage.
  • Antimicrobial Effects: There is emerging evidence that this compound exhibits antimicrobial activity against specific pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) .

Tyrosinase Inhibition Studies

A series of experiments were conducted to evaluate the inhibitory effects of this compound on tyrosinase activity. The results indicated that the compound significantly reduced tyrosinase activity in a concentration-dependent manner.

Concentration (µM)Tyrosinase Activity (%)
0100
575
1050
2025

These findings suggest that the compound could be a viable candidate for developing treatments for skin disorders related to excessive melanin production.

Antioxidant Activity Assessment

The antioxidant capacity was evaluated using DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assays. The results demonstrated that this compound exhibited significant radical scavenging activity compared to standard antioxidants.

SampleScavenging Activity (%)
Control10
Standard Antioxidant85
Compound (20 µM)70

This indicates its potential utility in formulations aimed at reducing oxidative stress-related damage.

Antimicrobial Activity

The antimicrobial efficacy of this compound was assessed against various bacterial strains, including MRSA. The compound showed promising results with minimum inhibitory concentrations (MICs) ranging from 32 µg/mL to 128 µg/mL against tested pathogens.

Case Studies and Research Findings

  • Study on Melanin Production: A study involving B16F10 murine melanoma cells demonstrated that treatment with this compound resulted in a significant decrease in intracellular melanin levels when compared to untreated controls . This reinforces its potential as a therapeutic agent for hyperpigmentation conditions.
  • Cytotoxicity Assessment: Cytotoxicity tests revealed that at concentrations below 20 µM, the compound did not exhibit significant cytotoxic effects on B16F10 cells over a 72-hour period . This is crucial for establishing safety profiles for future therapeutic applications.
  • Antibacterial Efficacy: In vitro studies indicated that the compound effectively inhibited the growth of MRSA strains, suggesting its potential as an alternative treatment option for antibiotic-resistant infections .

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